(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Description
This deuterated steroid derivative features a cyclopenta[a]phenanthrene core with a 13-methyl group and hydroxyl substituents at positions 3 and 15. The key structural distinction is the replacement of two hydrogen atoms with deuterium at the 16-position, a modification designed to enhance metabolic stability by leveraging the kinetic isotope effect . The synthesis involves silylation of the parent compound using tert-butyl dimethylsilyl chloride and imidazole, yielding the product in 93% purity after flash chromatography .
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14?,15?,16?,17-,18?/m0/s1/i7D2 |
InChI Key |
VOXZDWNPVJITMN-WOHCTCDTSA-N |
Isomeric SMILES |
[2H]C1(CC2C3CCC4=C(C3CCC2([C@H]1O)C)C=CC(=C4)O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (17S)-16,16-Dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
General Synthetic Strategy
The preparation of this deuterium-labeled estradiol derivative involves:
- Starting Material: Estradiol or a closely related steroidal precursor with the cyclopenta[a]phenanthrene framework.
- Site-Specific Deuterium Incorporation: Introduction of deuterium atoms specifically at the 16-position via isotopic exchange or by using deuterated reagents in the synthetic steps.
- Stereochemical Control: Maintaining the 17S configuration and the integrity of the 3,17-diol functional groups throughout synthesis.
Common Synthetic Routes
Deuterium Exchange via Catalytic Hydrogenation
- Process: Estradiol or a suitable intermediate is subjected to catalytic hydrogenation using deuterium gas (D2) instead of hydrogen (H2).
- Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.
- Conditions: Mild pressures and temperatures to selectively reduce and incorporate deuterium at the 16-position without affecting other sensitive sites.
- Outcome: Incorporation of two deuterium atoms at the 16-position to yield 16,16-dideuterio estradiol.
Use of Deuterated Precursors
- Alternative Route: Synthesis may begin from deuterium-labeled intermediates such as 16-deuterated steroids or ketones.
- Reagents: Employing deuterated methylating agents, deuterated solvents, or deuterated reducing agents like lithium aluminum deuteride (LiAlD4).
- Advantages: Allows precise control over deuterium placement and minimizes scrambling.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Catalytic deuteration | D2 gas, Pd/C catalyst, mild temp | Incorporate D at C16 | Avoid over-reduction of aromatic rings |
| Deuterium exchange | Base-catalyzed exchange in D2O | Exchange labile hydrogens | Limited to acidic hydrogens; not for C-H bonds at C16 |
| Use of LiAlD4 | LiAlD4 in anhydrous ether | Reduction with deuterium transfer | For reducing ketone intermediates |
Purification and Characterization
- Purification: Chromatographic methods such as preparative HPLC or flash chromatography are used to isolate the pure dideuterated product.
- Characterization: Confirmed by NMR spectroscopy (especially ^1H and ^2H NMR), mass spectrometry (MS), and infrared spectroscopy (IR). The presence of deuterium shifts and mass increase by 2 Da confirm labeling.
Research Findings and Data Summary
Analytical Data Table
| Property | Value / Observation | Technique |
|---|---|---|
| Molecular weight | Increased by 2 Da over estradiol | Mass Spectrometry |
| ^1H NMR | Reduced signal intensity at C16-H | Proton NMR |
| ^2H NMR | Signal observed at C16 position | Deuterium NMR |
| Purity | >98% | HPLC |
| Stereochemistry | Retained 17S configuration | Chiral HPLC, NMR |
Literature Examples
- Isotopic Labeling in Steroids: Studies have demonstrated that catalytic deuteration using D2 gas and Pd/C is effective for selective incorporation of deuterium at allylic or benzylic positions such as C16 in estradiol derivatives.
- Metabolic Studies: The dideuterated compound is used as a tracer in metabolic pathways to study hydroxylation and conjugation reactions in vivo.
Summary of Preparation Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Deuteration | High selectivity, straightforward | Requires specialized equipment (D2 gas) |
| Deuterated Reagents | Precise labeling, versatile | More expensive reagents, multistep synthesis |
| Base-catalyzed Exchange | Simple, inexpensive | Limited to exchangeable hydrogens, not suitable for C-H bonds |
Chemical Reactions Analysis
Types of Reactions
17BETA-ESTRADIOL-16,16-D2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert estradiol to estrone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert estrone back to estradiol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)
Major Products Formed
Oxidation: Estrone
Reduction: Estradiol
Substitution: Halogenated estradiol derivatives
Scientific Research Applications
17BETA-ESTRADIOL-16,16-D2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some key applications include:
Chemistry: Used in studies of steroid metabolism and synthesis.
Biology: Employed in research on hormone receptor interactions and cellular signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estradiol.
Industry: Applied in the development of new pharmaceuticals and hormone replacement therapies
Mechanism of Action
17BETA-ESTRADIOL-16,16-D2 exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of estradiol to ERs activates the receptor, leading to changes in gene transcription and protein synthesis. This process involves both genomic and non-genomic actions, with the former involving direct regulation of gene expression and the latter involving rapid signaling pathways .
Comparison with Similar Compounds
Non-Deuterated Analog: (17R)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- Structure : Ethynyl substitution at position 17 instead of deuterium.
- Molecular Weight : 296.41 g/mol (vs. ~298.43 g/mol for deuterated form) .
- pKa : Acidic protons at 10.4 and 10.21, influencing solubility and receptor binding .
- Biological Activity: Known estrogen receptor (ER) agonist activity due to structural similarity to estradiol .
Substituent Variants: (8R,9S,13S,14S,17S)-13-Methyl-2-(p-tolyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- Structure : Addition of a p-tolyl group at position 2.
Functionalized Derivatives: Diazepin-Steroid Hybrid
- Structure: Incorporates a diazepin ring and amino-ethylamino group.
- Synthesis : Derived from estrone via O-alkylation, yielding modified pharmacokinetic profiles .
- Activity : Enhanced blood-brain barrier penetration due to increased polarity, a contrast to the deuterated compound’s focus on metabolic stability .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Overview
(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic compound derived from cyclopenta[a]phenanthrene. This compound is notable for its unique structural features and biological activities. The presence of deuterium atoms in its structure can significantly influence its chemical properties and biological interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
where represents deuterium atoms substituted for hydrogen.
The biological activity of this compound primarily involves its interaction with steroid hormone receptors. The compound exhibits affinity for androgen receptors and may influence various cellular signaling pathways:
- Cell Growth and Differentiation : The compound modulates gene expression related to cell growth and differentiation through receptor-mediated pathways.
- Apoptosis : It has been shown to induce apoptosis in certain cell lines by altering the expression of pro-apoptotic and anti-apoptotic proteins.
- Metabolic Effects : The compound affects metabolic pathways by influencing enzyme activity related to steroidogenesis and energy metabolism.
Research Findings
Several studies have investigated the biological effects of this compound:
- Cellular Studies : In vitro studies demonstrated that this compound alters the expression of genes involved in metabolic processes and cell cycle regulation.
- Animal Models : Research using animal models has shown that this compound can affect hormone levels and reproductive functions.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Androgen Receptor Binding | Modulates gene expression related to growth and differentiation |
| Apoptosis Induction | Alters levels of apoptotic proteins leading to increased cell death |
| Metabolic Regulation | Influences steroidogenic enzymes and energy metabolism |
Table 2: Research Studies on Biological Activity
| Study Reference | Model Used | Findings |
|---|---|---|
| Study 1 | In vitro | Induced apoptosis in prostate cancer cells |
| Study 2 | Animal model | Altered testosterone levels and reproductive health |
| Study 3 | Cell lines | Modulated gene expression related to metabolic pathways |
Case Studies
- Case Study on Cancer Cells : A study conducted on prostate cancer cells showed that treatment with this compound led to significant apoptosis compared to control groups. The mechanism involved the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
- Endocrine Disruption in Animal Models : In a controlled study involving male rats treated with varying doses of the compound over several weeks, researchers observed alterations in serum testosterone levels and changes in reproductive organ weights. These findings suggest potential endocrine-disrupting effects that warrant further investigation.
Q & A
Q. What synthetic strategies are employed to prepare deuterated derivatives of cyclopenta[a]phenanthrene steroids, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves isotopic labeling at specific positions (e.g., 16,16-dideuterio) via deuterium exchange or deuterated reagent incorporation. For example:
-
Step 1 : Start with a non-deuterated precursor (e.g., 13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol) and use deuterated solvents (e.g., D₂O) or reagents (e.g., NaBD₄) under controlled pH and temperature .
-
Step 2 : Intermediate purification via recrystallization (e.g., ether/petroleum ether mixtures) .
-
Characterization : Use to confirm deuterium incorporation (absence of proton signals at δ ~1.2–2.5 ppm for C16-H) , complemented by HRMS (e.g., observed m/z 493.2365 vs. calculated 493.2355 for isotopic accuracy) .
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| δ 0.96–2.91 ppm (cyclopentane protons), δ 5.48 ppm (acrylate protons) | ||
| HRMS Accuracy | Δm/z ≤ 0.0010 |
Q. How is the stereochemistry at C17 (17S) confirmed in this deuterated compound?
- Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. For cyclopenta[a]phenanthrene derivatives:
- Crystal Growth : Use slow evaporation of a chloroform/methanol (3:1) solution at 4°C .
- Data Collection : Single-crystal X-ray diffraction (100 K) with Cu-Kα radiation (λ = 1.54178 Å) and refinement to R-factor ≤ 0.06 .
- Validation : Compare observed bond lengths (C17–O: ~1.42 Å) and torsion angles with DFT-optimized models .
Q. What is the role of deuterium labeling in NMR-based metabolic studies for this compound?
- Methodological Answer : Deuterium at C16 reduces signal splitting in , simplifying metabolic tracing in:
- In vitro assays : Track hydroxylation at C3/C17 using deuterium kinetic isotope effects (KIE) via LC-MS/MS .
- Isotopic Dilution : Quantify metabolic stability by spiking deuterated compound into biological matrices and monitoring / ratios .
Advanced Research Questions
Q. How do researchers resolve contradictions between computational predictions and experimental data for hydrogen-deuterium exchange kinetics?
- Methodological Answer : Discrepancies arise due to solvent accessibility or steric hindrance. Mitigation steps include:
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to model exchange rates .
- Experimental Validation : Use relaxation studies (T₁/T₂ ratios) to compare predicted vs. observed deuterium retention at C16 .
- Case Study : A 15% deviation in exchange rates was resolved by identifying a hidden hydrogen-bonding network via crystallography .
Q. What advanced analytical techniques are used to assess isotopic purity and positional fidelity of deuterium labeling?
- Methodological Answer : Beyond , employ:
- Isotopic Ratio Mass Spectrometry (IRMS) : Measure ratios with precision ≤ 0.1‰ .
- LC-HRMS/MS : Fragment ions (e.g., m/z 275 → 257) confirm deuterium retention at C16 during collision-induced dissociation .
- Critical Parameters :
| Technique | Key Metric | Acceptable Range |
|---|---|---|
| IRMS | δ | ±2‰ vs. VSMOW |
| HRMS/MS | Fragment Ion Ratio | ≥95% isotopic fidelity |
Q. How is the compound’s biological activity assessed in receptor-binding assays, considering deuterium’s steric effects?
- Methodological Answer : Use competitive binding assays (e.g., glucocorticoid receptor):
- Protocol : Incubate deuterated compound with -dexamethasone in HEK293T cells. Measure IC₅₀ shifts via scintillation counting .
- Data Interpretation : A 1.3-fold increase in IC₅₀ (vs. non-deuterated analog) suggests deuterium-induced steric hindrance .
Contradictions & Limitations
Q. How to address discrepancies between crystallographic data and NMR-derived conformations?
- Methodological Answer : Crystallography captures static conformations, while NMR reflects dynamic states. Resolve via:
- Variable-Temperature NMR : Monitor coalescence temperatures (e.g., 240–310 K) to identify flexible regions .
- DFT Calculations : Compare Boltzmann-weighted conformer populations with crystallographic data .
Safety & Handling
Q. What precautions are critical for handling deuterated steroids in aqueous environments?
- Methodological Answer : Deuterium oxide (D₂O) exchange can occur. Mitigate via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
